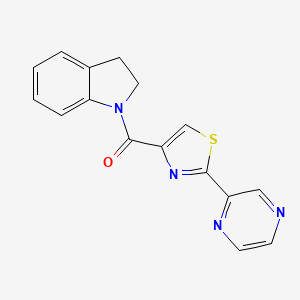

吲哚啉-1-基(2-(吡嗪-2-基)噻唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

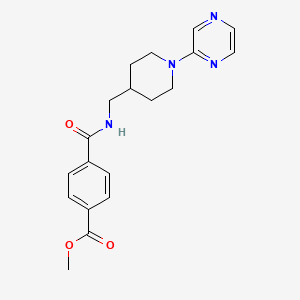

IPTM is a synthetic compound that belongs to the family of thiazole-based molecules. It has a molecular weight of 347.4 g/mol and a chemical formula of C17H12N4OS. IPTM has been synthesized by several methods, including the reaction of 2-aminopyrazine and 4-bromo-2-thiazolyl ketone, followed by the reaction with indoline-2,3-dione. IPTM has shown potential in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

科学研究应用

1. 抗癌活性

含吲哚的吡唑类似物,包括与 Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone 相关的结构,已证明对各种癌症类型具有显着的细胞毒活性。这些化合物对白血病、结肠癌、乳腺癌、黑色素瘤、肺癌、肾癌、前列腺癌、中枢神经系统和卵巢癌细胞系表现出显着的活性。具体来说,HD02、HD05 和 HD12 等化合物对多种基于 NCI 的细胞系特别有效 (Khalilullah 等人,2022)。

2. 果糖-1,6-二磷酸酶的抑制

取代的吡唑、吡咯、吲哚和咔唑,包括与 Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone 相似的分子,已被确定为果糖-1,6-二磷酸酶 (FBPase) 的潜在抑制剂先导。这些化合物表现出与 AMP(小鼠 FBPase 的天然抑制剂)相当的抑制作用,并用于对接程序来解释实验 (Rudnitskaya 等人,2009)。

3. 抗肿瘤活性

已经开发出含有具有潜在抗肿瘤活性的吡唑的新型吲哚衍生物。这包括合成 (1-(4-甲氧基苄基)吲哚-3-基)(1H-吡唑-1-基)甲甲酮等化合物,这些化合物已针对肿瘤细胞生长抑制进行了测试,表明具有潜在的抗肿瘤应用 (Farghaly,2010)。

4. 抗糖尿病活性

已经合成并评估了含有吲哚和噻唑基序的新型取代吡唑的抗高血糖活性,类似于查询的化合物。2-(5-(1H-吲哚-3-基)-3-苯基-1H-吡唑-1-基)-4-(4-溴苯基)噻唑等化合物表现出显着的抗高血糖活性,表明它们作为治疗性抗糖尿病剂的潜力 (Sravanthi 等人,2017)。

5. 抗菌和抗氧化活性

已经研究了含有吡唑部分的合成衍生物(如所讨论的化合物)的抗菌和抗氧化活性。这些研究包括 (5-羟基-3,5-二甲基-4,5-二氢-吡唑-1-基)-吡啶-4-基-甲甲酮等化合物,显示出中等的抗菌和抗氧化活性 (Lynda,2021)。

作用机制

Target of Action

The primary target of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is Toll-like receptor 7 (TLR7) . TLR7 is a protein that plays a crucial role in the immune system. It recognizes specific pathogen-associated molecular patterns and triggers an immune response .

Mode of Action

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . The compound has also been found to inhibit the secretion of cellular HBsAg .

Biochemical Pathways

Upon activation of TLR7, a cascade of biochemical reactions is triggered, leading to the production and secretion of cytokines. These cytokines then mediate various immune responses, including the activation of other immune cells and the production of antibodies .

Result of Action

The activation of TLR7 and the subsequent immune response can lead to the suppression of HBV DNA replication in both wild and resistant HBV strains . This makes Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone a potential candidate for the development of novel immunomodulatory anti-HBV agents .

属性

IUPAC Name |

2,3-dihydroindol-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c21-16(20-8-5-11-3-1-2-4-14(11)20)13-10-22-15(19-13)12-9-17-6-7-18-12/h1-4,6-7,9-10H,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHRFLNXWVCRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)

![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)

![3-(2-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2829108.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/no-structure.png)

![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)

![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)